molecular formula C24H33N3O4 B4809261 N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B4809261
M. Wt: 427.5 g/mol
InChI Key: LYWPEGJTHVKGJZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a chromenone moiety, a piperazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the chromenone moiety: This step involves the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base to form 6-ethoxy-2-oxo-2H-chromen-4-carbaldehyde.

    Piperazine ring formation: The chromenone derivative is then reacted with piperazine in the presence of a suitable solvent to form the intermediate compound.

    Acetamide formation: The final step involves the reaction of the intermediate with cyclohexylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chromenone moiety, converting it into dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromenone moiety may bind to specific sites on the target, inhibiting or modulating its activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-{4-[(6-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
  • N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)ethyl]piperazin-1-yl}acetamide

Uniqueness

N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide is unique due to the presence of the ethoxy group on the chromenone moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the piperazine ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-[4-[(6-ethoxy-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-2-30-20-8-9-22-21(15-20)18(14-24(29)31-22)16-26-10-12-27(13-11-26)17-23(28)25-19-6-4-3-5-7-19/h8-9,14-15,19H,2-7,10-13,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWPEGJTHVKGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 3
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N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 4
N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 5
N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide
Reactant of Route 6
N-cyclohexyl-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide

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